N-dibenzofuran-3-ylfuran-2-carboxamide
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Overview
Description
N-dibenzofuran-3-ylfuran-2-carboxamide is a heterocyclic compound that features both furan and dibenzofuran moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-dibenzofuran-3-ylfuran-2-carboxamide typically involves the formation of the furan and dibenzofuran rings followed by their coupling. One common method is the cyclization of diarylether derivatives to form the dibenzofuran nucleus . The furan ring can be constructed through various methods, including free radical cyclization and proton quantum tunneling, which offer high yields and fewer side reactions .
Industrial Production Methods: Industrial production of such compounds often involves optimizing these synthetic routes for scalability and cost-effectiveness. This includes using robust catalysts and reaction conditions that can be easily controlled and monitored .
Chemical Reactions Analysis
Types of Reactions: N-dibenzofuran-3-ylfuran-2-carboxamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
N-dibenzofuran-3-ylfuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-dibenzofuran-3-ylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Dibenzofuran: A simpler compound with similar structural features but lacking the furan carboxamide moiety.
Benzofuran: Another related compound with a single benzene ring fused to a furan ring.
Uniqueness: N-dibenzofuran-3-ylfuran-2-carboxamide is unique due to its combined furan and dibenzofuran structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-dibenzofuran-3-ylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3/c19-17(15-6-3-9-20-15)18-11-7-8-13-12-4-1-2-5-14(12)21-16(13)10-11/h1-10H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLGMZOLPSVTKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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